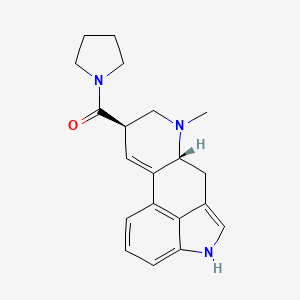

Lysergic acid pyrrolidate

Description

Historical Context of Lysergamide (B1675752) Research

The study of lysergamides has a rich history rooted in the investigation of ergot alkaloids, which are naturally produced by fungi of the Claviceps genus. mdpi.comcaymanchem.com This research has led to the discovery and synthesis of numerous derivatives with diverse biological activities.

The journey into lysergamide research began with the isolation and characterization of ergot alkaloids in the early 20th century. nih.gov A pivotal moment came in 1938 when Swiss chemist Albert Hofmann, while working at Sandoz Pharmaceuticals, first synthesized lysergic acid diethylamide (LSD). mdpi.comcaymanchem.com His subsequent accidental discovery of its profound psychoactive effects in 1943 opened a new chapter in neuroscience and psychiatric research. mdpi.comhistory.com

This discovery spurred the systematic modification of the lysergamide scaffold, leading to the creation of a wide array of semisynthetic derivatives. caymanchem.com Early research in the 1940s and 1950s involved coupling lysergic acid with various alkylamine groups, such as diethylamine, dimethylamine, and dipropylamine, to produce a range of amides. caymanchem.com These investigations aimed to understand the structure-activity relationships within this class of compounds. nih.gov

Among the numerous lysergamide analogs synthesized and studied during this period of intense research was Lysergic Acid Pyrrolidide. This compound, also referred to as LPD-824, was first described in the scientific literature by Albert Hofmann and his colleagues by 1958. wikipedia.orgwikipedia.org In human studies, it was found to produce mild and relatively short-lasting effects similar to LSD. wikiwand.comwikipedia.org

Chemical Classification and Structural Relationship to Other Lysergamides

Lysergic Acid Pyrrolidide's chemical structure and its relationship to other lysergamides are key to understanding its pharmacological profile. As a member of the lysergamide family, it shares the fundamental ergoline (B1233604) ring system but possesses a unique modification at the amide group. wikiwand.comwikipedia.org

Lysergic Acid Pyrrolidide is structurally an analogue of LSD where the N,N-diethylamide group has been cyclized to form a pyrrolidide ring. wikiwand.comwikipedia.org This structural alteration, while seemingly minor, has a significant impact on the compound's interaction with neurotransmitter receptors.

The lysergamide family is extensive, with variations occurring at several positions on the ergoline core. caymanchem.com Besides the amide group modification seen in Lysergic Acid Pyrrolidide, other notable lysergamides include:

Lysergic Acid Amide (LSA or Ergine): The simplest lysergamide, found naturally in some fungi and morning glory seeds. wikipedia.orgwikipedia.org

Lysergic Acid Morpholide (LSM-775): Another synthetic derivative where the diethylamide group of LSD is replaced by a morpholine (B109124) ring. heffter.org

Lysergic Acid Piperidide (LSD-Pip): A derivative containing a piperidine (B6355638) ring instead of the diethylamide group. wikiwand.comheffter.org

The nature of the substituent on the amide nitrogen is a critical determinant of a lysergamide's potency and pharmacological activity. maps.org For instance, while LSD exhibits high potency, many of its analogues, including the pyrrolidide and piperidide derivatives, are typically an order of magnitude less potent. heffter.orgmaps.org

Structure

2D Structure

3D Structure

Properties

CAS No. |

2385-87-7 |

|---|---|

Molecular Formula |

C21H25N3O4 |

Molecular Weight |

321.4 g/mol |

IUPAC Name |

[(6aR,9R)-7-methyl-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinolin-9-yl]-pyrrolidin-1-ylmethanone |

InChI |

InChI=1S/C20H23N3O/c1-22-12-14(20(24)23-7-2-3-8-23)9-16-15-5-4-6-17-19(15)13(11-21-17)10-18(16)22/h4-6,9,11,14,18,21H,2-3,7-8,10,12H2,1H3/t14-,18-/m1/s1 |

InChI Key |

NIBGLCAHEXNKMV-BWTUWSSMSA-N |

SMILES |

CN1CC(C=C2C1CC3=CNC4=CC=CC2=C34)C(=O)N5CCCC5 |

Isomeric SMILES |

CN1C[C@@H](C=C2[C@H]1CC3=CNC4=CC=CC2=C34)C(=O)N5CCCC5 |

Canonical SMILES |

CN1CC(C=C2C1CC3=CNC4=CC=CC2=C34)C(=O)N5CCCC5 |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Lysergic acid pyrrolidate; LPD-824; LPD 824; LPD824; LSD-25-pyrrolidate; |

Origin of Product |

United States |

Synthetic Methodologies and Precursor Chemistry

Synthesis of Lysergic Acid, the Core Precursor

Lysergic acid constitutes the foundational tetracyclic ergoline (B1233604) skeleton of a broad family of ergot alkaloids. nih.gov Its intricate structure, featuring multiple stereocenters and a reactive indole (B1671886) nucleus, has made it a challenging target for total synthesis for decades.

The first total synthesis of (±)-lysergic acid was a landmark achievement in organic chemistry, reported in 1954 by a team at Eli Lilly led by Edmund C. Kornfeld, with Robert B. Woodward serving as a consultant. youtube.compublish.csiro.aupublish.csiro.au This groundbreaking synthesis addressed the high reactivity of the indole ring system by strategically using a dihydroindole intermediate, which was later re-aromatized in the final stages of the sequence. thieme-connect.com

The Woodward-Kornfeld synthesis commenced with the partial hydrogenation of 3-indolepropionic acid to the corresponding dihydroindole. youtube.com The nitrogen of the dihydroindole was then protected with a benzoyl group. youtube.comthieme-connect.com Key ring-forming reactions included an intramolecular Friedel-Crafts acylation to construct the C ring, yielding a tricyclic ketone known as Kornfeld's ketone. publish.csiro.authieme-connect.com Subsequent steps involved the introduction of the future D ring components, followed by an aldol (B89426) condensation to close the final six-membered ring. thieme-connect.com A critical and final challenge was the dehydrogenation of the dihydroindole core to regenerate the aromatic indole system without affecting the double bond in the D ring. nih.govthieme-connect.com This was accomplished using heat-deactivated Raney nickel. thieme-connect.com

Table 1: Key Stages of the Woodward-Kornfeld Synthesis of Lysergic Acid

| Stage | Description | Key Reagents |

|---|---|---|

| Initial Reduction | The indole ring of 3-indolepropionic acid was reduced to a dihydroindole to prevent unwanted side reactions. youtube.comthieme-connect.com | H₂, Raney Nickel |

| C-Ring Formation | An intramolecular Friedel-Crafts acylation of the N-benzoyl dihydroindole derivative formed the tricyclic ketone intermediate. thieme-connect.com | SOCl₂, AlCl₃ |

| D-Ring Construction | The final ring was constructed via several steps, culminating in an intramolecular aldol condensation. thieme-connect.com | NaOMe |

| Re-aromatization | The dihydroindole was oxidized to regenerate the indole nucleus, yielding the final ergoline scaffold. thieme-connect.com | Heat-deactivated Raney Nickel |

This initial synthesis, while lengthy, was pivotal in confirming the structure of lysergic acid and opened the door for accessing its derivatives through total synthesis. youtube.com

Since the initial work by Woodward and Kornfeld, numerous other total syntheses of lysergic acid have been developed, often focusing on improving efficiency, stereoselectivity, and modularity. These contemporary strategies allow for the creation of diverse analogues by introducing modifications at various stages.

One notable approach was devised by Oppolzer and colleagues in 1981, which utilized an elegant intramolecular imino-Diels-Alder reaction to construct the C and D rings of the ergoline skeleton simultaneously. publish.csiro.auyoutube.com This strategy offered a high degree of stereocontrol in forming the tetracyclic core.

More recently, research groups have focused on "malleable" and "convergent" syntheses that allow for late-stage diversification. For example, the Fukuyama group developed an enantioselective total synthesis featuring an intramolecular Heck reaction to form the C ring and a ring-closing metathesis for the D ring. publish.csiro.auresearchgate.net This modular approach involved coupling two chiral fragments, enabling precise control over stereochemistry. publish.csiro.auresearchgate.net

A particularly concise and malleable synthesis was reported by the Smith group in 2022 and 2023. nsf.govchemrxiv.orgresearchgate.net Their strategy relies on the coupling of a functionalized 4-haloindole derivative with a halopyridine. nsf.gov Key steps include a reductive dearomatization of the pyridine (B92270) ring and an intramolecular Heck reaction to close the central ring, achieving the total synthesis of (±)-lysergic acid in just six steps from commercial starting materials. nsf.govyoutube.com This approach is designed to be practical and adaptable, enabling the synthesis of novel derivatives by simply changing the initial building blocks. nsf.govresearchgate.net

Table 2: Comparison of Modern Lysergic Acid Synthetic Strategies

| Strategy | Key Reaction(s) | Approach Highlights | Reference(s) |

|---|---|---|---|

| Oppolzer (1981) | Intramolecular imino-Diels-Alder | Stereocontrolled formation of C and D rings. publish.csiro.auyoutube.com | publish.csiro.auyoutube.com |

| Fukuyama (2013) | Ring-Closing Metathesis, Intramolecular Heck Reaction | Convergent, enantioselective, modular assembly of chiral fragments. publish.csiro.auresearchgate.net | publish.csiro.auresearchgate.net |

| Smith (2023) | Reductive Dearomatization, Intramolecular Heck Reaction | Highly concise (6 steps), malleable for analogue synthesis. nsf.govyoutube.com | nsf.govyoutube.com |

These modern methods represent a significant evolution in the synthesis of the ergoline core, moving towards more efficient, adaptable, and scalable routes that facilitate the exploration of new lysergic acid derivatives. researchgate.net

Derivatization to Lysergic Acid Pyrrolidide

Once lysergic acid is obtained, either through total synthesis or from natural sources via hydrolysis of ergot alkaloids, the final step is the formation of the amide bond with pyrrolidine (B122466). nih.gov

The formation of an amide bond from a carboxylic acid and an amine is a fundamental transformation in organic chemistry. unimi.it For the synthesis of lysergamides, a common and effective method involves the activation of the carboxylic acid group of lysergic acid. One established procedure utilizes the formation of a mixed anhydride (B1165640).

A patent from 1956 describes a general process where lysergic acid is reacted with trifluoroacetic anhydride at low temperatures (e.g., -15°C to -20°C) in an inert solvent like acetonitrile (B52724). google.com This reaction forms a mixed anhydride of lysergic acid and trifluoroacetic acid. This activated intermediate is highly reactive and is not isolated. It is then added to a solution containing the desired amine (in this case, pyrrolidine). google.com The amine acts as a nucleophile, attacking the activated carbonyl and displacing the trifluoroacetate (B77799) leaving group to form the stable amide product. google.com An excess of the amine is typically used to neutralize the trifluoroacetic acid byproduct. google.com

A specific method for the preparation of d-lysergic acid pyrrolidide is detailed in a 1961 patent. google.com The procedure follows the general mixed anhydride methodology.

The synthesis involves preparing the mixed anhydride of d-lysergic acid and trifluoroacetic acid in acetonitrile at a reduced temperature. google.com This solution of the activated lysergic acid is then added to a solution of pyrrolidine, also in acetonitrile. google.com After the reaction is complete, the solvent is evaporated. The resulting residue, containing the desired d-lysergic acid pyrrolidide along with the isomeric d-isolysergic acid pyrrolidide and other byproducts, is then subjected to purification. google.com The patent specifies purification via chromatography on basic alumina, using a benzene-chloroform solvent mixture as the eluent to isolate the final product. google.com

Pharmacological Profile and Molecular Interactions

Receptor Binding and Selectivity

The binding affinity of lysergic acid pyrrolidide and related lysergamides has been a subject of scientific investigation to understand their structure-activity relationships.

Affinity for Serotonin (B10506) 5-HT2A Receptors

Lysergic acid diethylamide (LSD), a structurally related compound, is known to have a high affinity for the 5-HT2A receptor, which is believed to mediate its primary psychoactive effects. caymanchem.commdpi.com The affinity of lysergamides for the 5-HT2A receptor is sensitive to the conformation of the amide substituent. core.ac.uk The diethylamide group of LSD, for instance, fits into a specific pocket of the 5-HT2A receptor. caymanchem.comcore.ac.uk While specific binding data for lysergic acid pyrrolidide is not extensively detailed in the provided results, the pharmacology of related lysergamides suggests that the nature of the amide group is a key determinant of 5-HT2A receptor affinity and activity. heffter.org For example, N-ethyl-N-cyclopropyl lysergamide (B1675752) (ECPLA) has a binding affinity for the 5-HT2A receptor comparable to that of LSD. core.ac.uk

Affinity for Serotonin 5-HT1A and 5-HT2C Receptors

Lysergamides, including LSD, demonstrate significant affinity for other serotonin receptor subtypes, notably 5-HT1A and 5-HT2C receptors. core.ac.uknih.gov LSD itself has been shown to have high affinity for 5-HT1A receptors, with some studies indicating an even higher affinity for 5-HT1A than for 5-HT2A receptors. frontiersin.orgsdu.dk For instance, one study reported a Ki value of 9.5 nM for LSD at the 5-HT1A receptor. nih.gov Similarly, LSD binds to 5-HT2C receptors with a reported Ki value of 45.3 nM. nih.gov The affinity of lysergamides for these receptors can be influenced by substitutions on the indole (B1671886) nitrogen. nih.gov

Ligand Efficacy and Agonist/Antagonist Activity

The functional activity of lysergic acid pyrrolidide and its analogs at various receptors determines their pharmacological effects.

Partial Agonism at 5-HT2A Receptors in Lysergic Acid Pyrrolidide

While specific data on the partial agonism of lysergic acid pyrrolidide is limited in the provided search results, the activity of the parent compound, LSD, provides a strong indication. LSD is characterized as a potent partial agonist at 5-HT2A receptors. heffter.orgnih.govnih.gov This means that while it binds to and activates the receptor, it produces a response that is less than the maximal response that can be elicited by a full agonist. The partial agonist activity of lysergamides at 5-HT2A receptors is a key factor in their pharmacological profile. caymanchem.com For example, ECPLA, another lysergamide, also acts as a potent, highly efficacious agonist at 5-HT2A receptors. escholarship.org

Comparative Efficacy in Signal Transduction Pathways, including Phosphatidylinositol Hydrolysis

The activation of 5-HT2A receptors by agonists like lysergamides initiates intracellular signaling cascades. One of the primary pathways is the Gq/G11 pathway, which leads to the hydrolysis of phosphatidylinositol. wikipedia.org This process results in the generation of second messengers, inositol (B14025) phosphates and diacylglycerol, which then propagate the signal within the cell. The efficacy of a ligand refers to its ability to activate these downstream signaling pathways.

Studies comparing different lysergamides have shown variations in their efficacy. For example, LSD and lisuride, another lysergamide, are both partial agonists at 5-HT2A and 5-HT2C receptors, stimulating the production of inositol phosphates. nih.gov However, the non-psychedelic nature of some 5-HT2A receptor agonists, despite their binding affinity, has been linked to differences in the signaling pathways they activate, a concept known as biased agonism. nih.gov

Receptor Binding Affinities (Ki, nM) of LSD at Various Receptors

| Receptor | Ki (nM) |

| 5-HT1A | 9.5 nih.gov |

| 5-HT2A | 14.7 nih.gov |

| 5-HT2C | 45.3 nih.gov |

Functional Activity (EC50, nM) of LSD and Lisuride at Serotonin Receptors

| Compound | Receptor | EC50 (nM) |

| LSD | 5-HT2A | 7.2 nih.gov |

| Lisuride | 5-HT2A | 17 nih.gov |

| LSD | 5-HT2C | 27 nih.gov |

| Lisuride | 5-HT2C | 94 nih.gov |

In Vivo Pharmacological Effects in Animal Models

The in vivo effects of lysergamides, including their impact on physiological responses such as thermoregulation, have been investigated in various animal models. While specific data on the thermoregulatory effects of lysergic acid pyrrolidate are not extensively detailed in the provided search results, the effects of the parent compound, LSD, offer a framework for understanding the potential actions of its analogs.

Studies in rats have shown that LSD induces hyperthermia. nih.gov This increase in body temperature is not believed to be due to an alteration of the thermoregulatory set-point, but rather through the direct action of LSD on the effector pathways that control body temperature. nih.gov In experiments where rats were trained to press a bar to escape a heat source, administration of LSD led to a dose-dependent increase in the rate of bar-pressing, which coincided with a rise in rectal temperature and a decrease in tail-skin temperature. nih.gov This suggests that the animals were actively trying to cool themselves, indicating that the hyperthermia is a result of LSD's influence on physiological heat regulation mechanisms.

Research in rabbits has also demonstrated that LSD induces hyperthermia, alongside signs of hyperexcitability and increased peripheral sympathetic activity. nih.gov Interestingly, when the synthesis of norepinephrine (B1679862) was blocked, the excitatory and sympathomimetic effects of LSD were diminished, but the hyperthermic effect remained unchanged. nih.gov This finding suggests that the hyperthermic action of LSD is mediated through a non-adrenergic mechanism, further implicating a direct effect on thermoregulatory pathways. nih.gov Given that this compound is a structural analog of LSD, it is plausible that it may exert similar, though potentially less potent, effects on thermoregulation in animal models.

The biological activity of this compound (LPD-824) has been compared to other lysergamides in various animal bioassays, revealing important structure-activity relationships. A consistent finding is that LPD-824 is significantly less potent than its parent compound, LSD. maps.org

In drug discrimination studies in rats trained to distinguish LSD from saline, compounds with specific structural features are evaluated for their ability to substitute for LSD. These assays have shown that the N,N-diethyl substitution on the amide nitrogen of lysergic acid is critical for optimal potency. maps.org this compound, where the diethyl groups are incorporated into a pyrrolidine (B122466) ring, is an order of magnitude less potent than LSD in these behavioral assays. maps.org This reduction in potency is also observed with other modifications, such as replacing the diethyl groups with isomeric N-methyl-N-propyl substituents. maps.org

The hypotensive effects of lysergamides have also been compared in animal models. Lysergic acid pyrrolinide, a compound structurally similar to LPD-824, was found to have greater hypotensive effects than LSD in animals. wikipedia.org

The table below summarizes the relative potencies of various lysergamides in comparison to LSD, based on different animal bioassays.

| Compound | Relative Potency to LSD | Bioassay |

| This compound (LPD-824) | ~10% maps.org | Rat Drug Discrimination maps.org |

| Lysergic acid pyrrolinide | Greater hypotensive effect than LSD wikipedia.org | Animal Hypotension Model wikipedia.org |

| N-methyl-N-propyl lysergamide | ~10% maps.org | Rat Drug Discrimination maps.org |

| Lysergic acid dipropylamide (LSDP) | ~10% or less (psychedelic effects) wikipedia.org | Not specified |

Structure Activity Relationships Sar of Lysergic Acid Pyrrolidide and Analogues

Influence of the Pyrrolidide Moiety on Receptor Interaction

The incorporation of the N,N-diethyl groups of lysergic acid diethylamide (LSD) into a cyclic structure, such as a pyrrolidide ring, significantly alters the molecule's pharmacological properties. The pyrrolidide moiety, a five-membered saturated ring, imposes specific conformational constraints that directly affect how the ligand binds to its receptor target.

The rigidity of the pyrrolidide ring is a key factor in its interaction with receptors. Unlike the relatively flexible diethyl chains of LSD, the cyclic nature of the pyrrolidide group reduces the number of possible conformations the amide substituent can adopt. This pre-organization of the ligand can be entropically favorable for binding, as less conformational entropy is lost when the molecule docks into the constrained environment of a receptor's binding pocket.

Furthermore, biased ligands like certain ergolines can impose their own conformational constraints on the receptor itself. Studies on serotonin (B10506) receptors have shown that β-arrestin-biased ligands can constrain the closure of the extracellular binding site. nih.gov This interaction affects the receptor's conformation on the intracellular side, which can lead to differential recruitment of transducer proteins and a biased signaling outcome. nih.gov The rigid pyrrolidide structure contributes to a specific ligand shape that can favor certain receptor conformations, thereby influencing the downstream signaling cascade.

To understand the specific role of the pyrrolidide ring, it is useful to compare it with other cyclic amide substituents, such as the six-membered piperidide and morpholide rings. Early research demonstrated that incorporating the two ethyl groups of LSD into these cyclic structures generally resulted in reduced anti-serotonin effects.

Lysergic acid morpholide (LSM-775), for instance, was found to have less than one-tenth of the potency of LSD in blocking serotonin's action on smooth muscle tissue. However, it retained nearly 75% of LSD's psychedelic potency in other assays. This highlights a divergence in the structural requirements for different pharmacological effects. Pharmacological characterization of LSM-775 confirms it acts as a nonselective agonist at both 5-HT1A and 5-HT2A receptors. dntb.gov.ua Lysergic acid pyrrolidide and piperidide derivatives also showed reduced potency compared to LSD. The size and electronic properties of the cyclic amide ring are critical determinants of activity; lipid solubility alone cannot account for the differences in potency observed among these cyclic analogues.

Table 1: Comparative Data on Cyclic Amide Lysergamides

| Compound | Amide Moiety | Ring Size | Key Features | Reported Relative Activity |

|---|---|---|---|---|

| LSD | Diethylamide | N/A (Acyclic) | Two flexible ethyl chains | Benchmark for high potency |

| Lysergic Acid Pyrrolidide | Pyrrolidide | 5-membered | Saturated nitrogen heterocycle | Reduced anti-serotonin effects compared to LSD. |

| Lysergic Acid Piperidide | Piperidide | 6-membered | Saturated nitrogen heterocycle | Reduced anti-serotonin effects compared to LSD. |

| Lysergic Acid Morpholide (LSM-775) | Morpholide | 6-membered | Contains an oxygen atom, increasing polarity | ~75% of LSD's psychedelic potency but <10% of its anti-serotonin activity. |

Comparative SAR Analysis of Lysergamide (B1675752) Derivatives

The SAR of lysergamides extends beyond cyclic substituents to include variations in amide chain length and stereochemistry. These factors play a crucial role in defining receptor affinity and functional activity.

The size and shape of the amide substituents are critical for potent interaction with serotonin receptors. For N,N-dialkylamides, activity is significantly reduced by either shortening the alkyl chains (to methyl groups) or lengthening them (to propyl groups) relative to the ethyl groups of LSD.

In the case of mono-N-alkylamides, the pharmacological activity is related to the length of the single alkyl chain. Potency was found to increase with chain length, reaching a maximum of 75% of LSD's potency with the n-pentylamide derivative. However, for branched alkyl groups, the relationship is more complex. As the amide alkyl chain was lengthened from pentyl to heptyl in a series of (R)-2-alkylamides, the affinity for 5-HT2A receptors decreased, while the affinity for 5-HT1A receptors was maximal for the (R)-2-hexyllysergamide. nih.gov This demonstrates that modifications to the amide substituent can be used to engineer receptor selectivity.

Table 2: Effect of Amide Chain Length on Lysergamide Activity

| Amide Substitution Type | Modification | Effect on Pharmacological Activity |

|---|---|---|

| N,N-Dialkyl | Shortening chains (e.g., Dimethyl) | Reduced activity compared to Diethyl (LSD). |

| N,N-Dialkyl | Lengthening chains (e.g., Dipropyl) | Reduced activity compared to Diethyl (LSD). |

| N-Monoalkyl | Increasing chain length | Activity increases, peaking at n-pentylamide. |

| N-(R)-2-Alkyl (Branched) | Lengthening from pentyl to heptyl | Decreased 5-HT2A affinity but variable effects on 5-HT1A affinity. nih.gov |

When the amide substituent contains a chiral center, the stereochemistry has a profound impact on pharmacological activity. Studies on lysergic acid amides derived from chiral 2-aminoalkanes have consistently shown a stereoselective preference for the (R)-configuration at both 5-HT2A and 5-HT1A receptors. nih.govnih.govmaps.org

The (R)-lysergamides are consistently more potent than their corresponding (S)-amides in displacing radioligands from these receptors. nih.gov This preference extends to functional activity; in assays measuring phosphoinositide hydrolysis (a downstream effect of 5-HT2A receptor activation), (R)-pentyllysergamide was found to be approximately 20 times more active than (S)-pentyllysergamide. nih.gov Similarly, in animal models, amides with alkyl groups in the (R)-configuration were the most potent. nih.govmaps.org This demonstrates that the receptor binding pocket is highly sensitive to the three-dimensional arrangement of atoms in the amide substituent.

Rational Design Principles for Lysergamide Modulation

The accumulated SAR data provide a set of principles for the rational design of new lysergamide derivatives with tailored pharmacological profiles. nih.gov

Tuning Receptor Selectivity: The observation that altering amide chain length has differential effects on 5-HT2A versus 5-HT1A receptor affinity suggests that the amide moiety can be systematically modified to achieve selectivity. nih.gov By carefully selecting the size, shape, and lipophilicity of the amide substituent, it may be possible to design ligands that preferentially target one receptor subtype.

Maximizing Potency through Stereochemistry: The pronounced preference for the (R)-enantiomer in chiral amide substituents is a critical design consideration. nih.govnih.gov To develop highly potent lysergamide-based agonists, synthetic strategies should prioritize the incorporation of chiral amines with the (R)-configuration.

Modulating Functional Activity via Conformational Constraint: The structure of the amide group, whether through a rigid cyclic system like pyrrolidide or through sterically demanding acyclic groups, influences the conformational state of the receptor. This provides a mechanism for designing biased agonists. nih.gov By creating ligands that stabilize specific receptor conformations, it is possible to direct the signaling response towards desired intracellular pathways (e.g., G-protein activation) while avoiding others (e.g., β-arrestin recruitment). This principle is central to the modern drug discovery effort to develop safer and more effective therapeutics.

Advanced Analytical and Characterization Methodologies

Chromatographic Techniques for Separation and Identification

Chromatography is a fundamental tool for the separation of complex mixtures, and it plays a pivotal role in the analysis of lysergamides. Both high-performance liquid chromatography and gas chromatography are routinely used, often in tandem with mass spectrometry, to achieve high levels of selectivity and sensitivity.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of lysergamides due to its versatility and applicability to non-volatile and thermally labile compounds like Lysergic acid pyrrolidate. nih.gov The separation is typically achieved on a reversed-phase column, with a mobile phase consisting of a buffered aqueous solution and an organic modifier such as acetonitrile (B52724). researchgate.net

Diode Array Detection (DAD) provides ultraviolet-visible (UV-Vis) spectra of the eluting compounds, which can aid in their identification. Lysergamides, including this compound, exhibit characteristic UV spectra with absorption maxima around 310 nm. oatext.commdpi.com This technique is valuable for preliminary identification and for assessing the purity of a sample. oatext.com

Electrochemical Detection (ECD) offers a highly sensitive alternative for the detection of electroactive compounds like lysergamides. oatext.com This method can provide lower limits of detection compared to DAD, which is advantageous when analyzing trace amounts of the substance. oatext.com

The combination of HPLC with these detection methods allows for both the quantification and tentative identification of this compound in a sample. nih.gov For unambiguous confirmation, HPLC is often coupled with mass spectrometry. nih.gov

Table 1: HPLC Parameters for Lysergamide (B1675752) Analysis

| Parameter | Typical Conditions |

|---|---|

| Column | Reversed-phase C18 |

| Mobile Phase | Acetonitrile/Ammonium Perchlorate Buffer |

| Detection | Diode Array (DAD) at 310 nm, Electrochemical (ECD) at 1250 mV |

| Flow Rate | 0.8 - 1.2 mL/min |

| Injection Volume | 1 - 10 µL |

Gas Chromatography (GC) is another powerful technique for the separation of volatile and thermally stable compounds. While lysergamides can be analyzed directly by GC, their polar nature can lead to poor peak shape and adsorption on the column. researchgate.net To overcome these issues, derivatization is often employed to increase the volatility and thermal stability of the analytes.

Derivatization involves chemically modifying the analyte to create a less polar and more volatile derivative. A common derivatizing agent for lysergamides is N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), which replaces active hydrogens with trimethylsilyl (B98337) (TMS) groups. ljmu.ac.ukresearchgate.net This process significantly improves the chromatographic properties of the compounds, leading to better peak symmetry and resolution. ljmu.ac.uk

The choice of the GC column is also critical for achieving good separation of lysergamide isomers. Fused silica (B1680970) capillary columns with a non-polar stationary phase, such as DB-1, are commonly used. ljmu.ac.uk Temperature programming, where the column temperature is gradually increased during the analysis, is essential for separating compounds with a wide range of boiling points. ljmu.ac.uk

Spectroscopic and Spectrometric Characterization

Spectroscopic and spectrometric techniques provide detailed information about the chemical structure of a molecule, making them indispensable for the definitive identification of this compound.

Mass Spectrometry (MS) is a highly sensitive and specific technique that measures the mass-to-charge ratio of ions. When coupled with a chromatographic separation method (GC-MS or LC-MS), it provides a powerful tool for the identification and quantification of lysergamides. nih.gov

The electron ionization (EI) mass spectra of lysergamides are characterized by a series of common fragment ions, which can be used for their identification. mdpi.com Key fragment ions for many lysergamides include those at m/z 221, 207, 181, and 72. mdpi.comnih.gov

Tandem Mass Spectrometry (MS/MS) , also known as collision-induced dissociation (CID), provides an even higher degree of specificity. nih.gov In this technique, a specific ion (the precursor ion) is selected and then fragmented to produce a series of product ions. The fragmentation pattern is highly characteristic of the molecule's structure and can be used to differentiate between isomers that may have identical mass spectra in single-stage MS. ljmu.ac.uknih.gov For instance, the fragmentation of the iminium ion at m/z 72 can be used to distinguish between different N-alkyl substituted lysergamides. ljmu.ac.uknih.gov

Easy Ambient Sonic-Spray Ionization Mass Spectrometry (EASI-MS) is a newer technique that allows for the rapid analysis of samples with minimal preparation. nih.gov This method has been successfully applied to the analysis of lysergamides on blotter paper, providing a fast and efficient screening tool. nih.gov

Table 2: Key Mass Spectral Fragments for Lysergamide Identification

| m/z | Proposed Fragment Structure |

|---|---|

| 321 | Molecular Ion (for this compound) |

| 221 | Ergoline (B1233604) Ring Fragment |

| 207 | Ergoline Ring Fragment with loss of a methyl group |

| 181 | Indole (B1671886) Fragment |

| 72 | Iminium Ion (for certain N-alkyl amides) |

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful techniques for the unambiguous structural elucidation of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom in the molecule, allowing for the complete determination of its structure and stereochemistry. researchgate.netescholarship.org While NMR is a powerful tool, it requires a relatively large amount of pure sample, which may not always be available in forensic or research settings.

Fourier Transform Infrared (FT/IR) spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of a lysergamide will show characteristic absorption bands for the amide carbonyl group, the aromatic C-H bonds of the indole ring, and the various C-N and C-O bonds. ljmu.ac.ukresearchgate.net While the IR spectra of different lysergamides can be similar, there are often subtle differences in the fingerprint region that can be used for differentiation, especially when combined with other analytical data. ljmu.ac.ukresearchgate.net

Differentiation from Isomeric and Related Lysergamides in Research Samples

The differentiation of this compound from its isomers and other related lysergamides is a critical analytical challenge. mdpi.com Many lysergamides have the same molecular weight and similar chemical properties, making their separation and identification difficult.

A combination of chromatographic and spectrometric techniques is typically required for the unambiguous differentiation of these compounds. ljmu.ac.ukwiley.com For example, while two isomers may co-elute under a particular set of chromatographic conditions, they can often be distinguished by their mass spectra, particularly their MS/MS fragmentation patterns. ljmu.ac.uk By carefully selecting the precursor ion and collision energy, it is possible to generate unique product ion spectra for each isomer. ljmu.ac.uknih.gov

Furthermore, the use of derivatization in GC-MS can alter the retention times of the different isomers, leading to improved separation. ljmu.ac.ukresearchgate.net The combination of retention time data, mass spectral data, and, when available, spectroscopic data from NMR and FTIR, provides a high degree of confidence in the identification and differentiation of this compound and its related compounds in research samples. mdpi.comescholarship.orgresearchgate.net

Emerging Research Perspectives and Future Directions in Lysergamide Chemistry

Lysergic Acid Pyrrolidide as a Pharmacological Research Tool for Receptor Studies

Lysergic acid pyrrolidide (LPD-824) serves as a valuable pharmacological tool for the elucidation of serotonin (B10506) receptor function and the broader mechanisms of lysergamide (B1675752) activity. As a structural analog of lysergic acid diethylamide (LSD), its distinct pharmacological profile allows researchers to dissect the complex interactions between lysergamides and their G-protein coupled receptor targets. The primary utility of LPD-824 in a research context stems from its comparatively lower potency and altered receptor activity profile when compared to LSD.

Early studies in animal models established that LPD-824 possesses significantly less antiserotonergic activity than LSD. Research using isolated rat uterus preparations showed it has approximately 4.1% of the serotonin-antagonizing effect of LSD wikipedia.org. Further investigations in human subjects corroborated this, indicating that LPD-824 has about 1/10th to 1/20th the potency of LSD wikidot.com. This marked difference in potency, despite high structural similarity, makes LPD-824 an excellent comparator compound. By contrasting the cellular and systemic effects of LPD-824 with those of the more potent LSD, researchers can investigate the specific structure-activity relationships that govern efficacy and potency at serotonin receptors.

| Compound | Relative Potency (vs. LSD) | Primary Receptor Target | Notes |

| Lysergic Acid Diethylamide (LSD) | 1 (Reference) | 5-HT2A Agonist | Broad spectrum activity at multiple serotonin, dopamine, and adrenergic receptors nih.govnih.gov. |

| Lysergic Acid Pyrrolidide (LPD-824) | ~0.05 - 0.1 | 5-HT2A Agonist | Significantly lower potency than LSD, used as a tool to study structure-activity relationships wikidot.com. |

Potential for Novel Ligand Development Based on Pyrrolidide Scaffolding

The structure of lysergic acid pyrrolidide, characterized by the replacement of LSD's N,N-diethylamide group with a pyrrolidine (B122466) ring, offers a unique scaffold for the development of novel therapeutic ligands. The study of structure-activity relationships (SAR) within the ergoline (B1233604) class demonstrates that modifications at the C-8 amide position profoundly influence pharmacological activity, particularly at the serotonin 5-HT2A receptor, which is the principal target for classic serotonergic psychedelics nih.gov.

The pyrrolidide moiety in LPD-824 provides a more conformationally restricted structure compared to the flexible diethylamide group of LSD. This rigidity can be exploited in rational drug design to create ligands with higher selectivity for specific receptor subtypes. While LPD-824 itself is less potent than LSD, the pyrrolidide scaffold serves as a foundational template. By introducing further chemical modifications to the pyrrolidine ring or other parts of the ergoline nucleus, medicinal chemists can systematically explore how these changes affect receptor binding and functional outcomes. This approach could lead to the development of compounds that retain certain desirable properties, such as promoting neural plasticity (a characteristic of some psychoplastogens), while minimizing or eliminating others youtube.com.

The goal of such research is to create novel chemical entities with tailored pharmacological profiles. For instance, by fine-tuning the structure based on the pyrrolidide scaffold, it may be possible to design ligands that are biased agonists, selectively activating specific downstream signaling pathways of a receptor while ignoring others. This could lead to compounds with therapeutic potential for neuropsychiatric disorders that are separable from the profound psychoactive effects associated with compounds like LSD. The complexity of the ergoline structure has historically limited the extent of feasible modifications, but modern synthetic methods are making it easier to access a wider range of derivatives, renewing interest in these scaffolds for drug discovery researchgate.netresearchgate.netchemrxiv.org.

Advanced Computational and Molecular Modeling Studies of Lysergamide-Receptor Interactions

Advanced computational and molecular modeling techniques are critical for understanding the intricate interactions between lysergamides, including LPD-824, and their receptor targets at an atomic level. These in silico methods provide insights that are often difficult to obtain through experimental techniques alone and are essential for rational drug design nih.gov.

Molecular docking simulations are used to predict the binding conformation of lysergamides within the binding pocket of receptors, most notably the 5-HT2A receptor. These models have shown that the ergoline structure fits snugly within a cavity of the receptor, and that a highly conserved aspartate residue in the receptor is believed to form a crucial ionic bond with the protonated N6 amine of the lysergamide molecule pitt.edu. Although the ergoline core is relatively rigid, the D-ring and the C-8 amide substituent possess some conformational flexibility, which influences the precise binding mode and subsequent receptor activation pitt.edu. By modeling compounds like LPD-824 and comparing their predicted binding poses to that of LSD, researchers can hypothesize how the change from a diethylamide to a pyrrolidide group alters these key interactions, providing a molecular basis for the observed differences in potency and efficacy.

Beyond static docking, more advanced computational approaches are being employed to simulate the dynamic behavior of the entire brain. Whole-brain computational models now integrate neuroimaging data (such as fMRI) with detailed maps of neurotransmitter receptor distribution, including the density of 5-HT2A receptors across different brain regions upf.edu. By simulating the introduction of a lysergamide into this model, scientists can observe how the drug's interaction with specific receptors leads to large-scale changes in brain network dynamics and connectivity. These models can causally link the molecular action of a drug at a receptor to the emergent, system-level effects on brain activity upf.edu. While much of this work has focused on LSD, the principles and platforms are directly applicable to studying other lysergamides like LPD-824, allowing for the prediction of their whole-brain effects and furthering the understanding of how subtle structural changes can lead to distinct neuropharmacological profiles.

Q & A

Q. What are the key considerations for designing synthetic pathways for lysergic acid pyrrolidate?

Researchers must prioritize retrosynthetic analysis to identify feasible intermediates and reaction conditions. For example, critical steps may involve protecting reactive functional groups (e.g., indole nitrogen) to prevent side reactions during pyrrolidine ring formation. Characterization of intermediates via NMR and mass spectrometry is essential to confirm structural integrity . Additionally, optimizing reaction yields requires iterative testing of catalysts, solvents, and temperature gradients, as seen in lysergic acid diethylamide (LSD) synthesis studies .

Q. How can researchers validate the purity and stability of this compound in experimental settings?

High-performance liquid chromatography (HPLC) with UV-Vis detection is recommended for purity assessment, while stability studies should include accelerated degradation tests under varying pH, temperature, and light exposure. Data interpretation must account for potential degradation products, referencing methodologies from LSD pharmacokinetic studies . Researchers should also cross-validate results using orthogonal techniques like FTIR or X-ray crystallography .

Q. What analytical methods are suitable for quantifying this compound in biological matrices?

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers high sensitivity and specificity for detecting lysergic acid derivatives in plasma or urine. Method validation should follow FDA guidelines, including calibration curve linearity, precision, and recovery tests. For example, LSD studies used similar approaches to quantify sub-microgram concentrations, with rigorous controls for matrix effects .

Advanced Research Questions

Q. How can conflicting data on the pharmacological effects of lysergic acid derivatives be systematically addressed?

Researchers should employ meta-analytical frameworks to reconcile discrepancies. For instance, studies on ergot alkaloids like LSD revealed efficacy variances in cluster headache treatment due to differences in dosing regimens or patient heterogeneity . Advanced statistical models (e.g., mixed-effects regression) can isolate confounding variables. Additionally, in vitro receptor-binding assays (e.g., 5-HT2A affinity tests) provide mechanistic clarity to complement clinical observations .

Q. What strategies improve the reproducibility of this compound synthesis across laboratories?

Standardizing protocols using the Extended Essay Guide’s principles ensures consistency. Documentation must detail reaction conditions (e.g., inert atmosphere requirements), purification steps (e.g., column chromatography gradients), and failure modes. Collaborative inter-laboratory validation, as seen in psychedelic research consortia, minimizes procedural drift . Researchers should also deposit raw spectral data in open-access repositories for peer verification .

Q. How can the metabolic pathways of this compound be elucidated using computational and experimental approaches?

In silico tools like molecular docking predict cytochrome P450 (CYP) enzyme interactions, guiding targeted in vivo metabolite identification. For example, LSD studies combined radiolabeled tracing with human hepatocyte assays to map oxidative metabolites . Advanced techniques like stable isotope labeling or CRISPR-edited cell lines could further resolve pyrrolidate-specific pathways .

Q. What ethical and methodological challenges arise in designing clinical trials for this compound?

Adherence to the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) is critical. Challenges include blinding participants due to pronounced psychoactive effects and ensuring dose-response safety. Lessons from LSD trials highlight the need for controlled environments, psychological support, and long-term follow-ups to assess adverse events . Regulatory alignment with frameworks like the NIH Common Data Elements enhances data interoperability .

Data Analysis and Interpretation

Q. How should researchers handle outliers or contradictory results in this compound studies?

Outliers must be scrutinized using Grubbs’ test or Dixon’s Q-test before exclusion. Contradictions may stem from batch-to-batch synthesis variability or assay sensitivity limits. Transparent reporting, as emphasized in the Extended Essay Guide, requires disclosing all data points and statistical adjustments (e.g., Bonferroni correction) to maintain integrity . Replication in independent cohorts or alternative models (e.g., transgenic animals) resolves ambiguity .

Q. What statistical frameworks are optimal for analyzing dose-dependent effects of this compound?

Non-linear regression models (e.g., sigmoidal Emax) quantify potency (EC50) and efficacy. Bayesian hierarchical models accommodate intersubject variability, as demonstrated in psychedelic dose-response studies . Researchers should also apply ANOVA with post-hoc Tukey tests for multi-group comparisons, ensuring assumptions of normality and homogeneity are met .

Methodological Best Practices

Q. How can researchers ensure compliance with safety protocols when handling this compound?

Adopt hazard-specific SOPs, including fume hood use for synthesis and PPE (gloves, lab coats) for biological assays. Emergency procedures must align with SDS guidelines (e.g., eye flushing with water for accidental exposure) . Institutional review boards (IRBs) should audit protocols for ethical handling, particularly in in vivo studies .

What frameworks guide the formulation of high-impact research questions on this compound?

The PICO framework (Population, Intervention, Comparison, Outcome) structures hypothesis-driven inquiries. For example: “In rodent models (P), does this compound (I) compared to LSD (C) alter serotonin receptor density (O)?” The FINER criteria further ensure questions are novel and resource-feasible .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.